BenchChemオンラインストアへようこそ!

Bamifylline hydrochloride

Adenosine receptor pharmacology Receptor binding assay CNS research

Bamifylline hydrochloride (CAS 20684-06-4) is a 7,8-disubstituted theophylline derivative and selective adenosine A1 receptor antagonist. It provides 2–2.7× greater bronchospasmolytic potency than theophylline, a wider therapeutic index (minimum active plasma concentration 0.18 μg/mL vs. maximum tolerated 20 μg/mL), and lacks CNS/cardiostimulant effects—allowing cleaner mechanistic studies in respiratory and cardiovascular research. Its well-defined structure (C₂₀H₂₈ClN₅O₃, MW 421.92) and established analytical profiles support use as a reference standard for HPLC, LC-MS, ANDA filing, and method validation. Supplied with comprehensive characterization data.

Molecular Formula C20H28ClN5O3
Molecular Weight 421.9 g/mol
CAS No. 20684-06-4
Cat. No. B1667736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamifylline hydrochloride
CAS20684-06-4
SynonymsBamifylline Hydrochloride;  BAX 2793Z;  BAX-2793Z;  BAX2793Z;  AC 3810;  AC-3810;  AC3810;  Briofil;  Trentadil;  Pulmac
Molecular FormulaC20H28ClN5O3
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl
InChIInChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H
InChIKeyPDBXHPORMXSXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bamifylline Hydrochloride (CAS 20684-06-4): An Adenosine A1-Selective Xanthine Derivative for Respiratory and Vascular Research


Bamifylline hydrochloride (CAS 20684-06-4) is a 7,8-disubstituted theophylline derivative classified as a methylxanthine bronchodilator. It functions as a selective antagonist of the adenosine A1 receptor and exhibits bronchospasmolytic and anti-inflammatory properties [1]. Structurally, it bears an 8-benzyl substitution and a 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl) side chain that distinguishes it from other xanthine analogs such as theophylline, doxofylline, and enprofylline [2]. The compound has been investigated for use in bronchial asthma and chronic obstructive pulmonary disease (COPD), as well as studied in the context of myocardial ischemia and vascular function [3]. It is available as a reference standard for analytical method development, quality control, and research applications [4].

Why Theophylline Cannot Substitute for Bamifylline Hydrochloride in Specialized Research and Development


Although bamifylline shares a xanthine core with theophylline, its distinct 7,8-disubstituted structure confers marked differences in receptor selectivity, pharmacokinetics, and safety profile that preclude simple substitution [1]. Bamifylline is a selective adenosine A1 receptor antagonist, whereas theophylline is a non-selective adenosine antagonist that also inhibits phosphodiesterase (PDE) at therapeutic concentrations, leading to a broader and less predictable pharmacodynamic spectrum [2]. Preclinical and clinical data demonstrate that bamifylline achieves greater bronchospasmolytic potency in certain models [3], exhibits a higher therapeutic index due to a wider plasma concentration window, and lacks the CNS-stimulatory and cardiostimulant effects frequently associated with theophylline and enprofylline [4]. These distinctions are critical for researchers designing receptor-specific studies, developing novel formulations with improved safety margins, or investigating indications where A1 receptor antagonism is the primary mechanistic target [5].

Quantitative Differentiation Evidence: Bamifylline Hydrochloride vs. Comparators


Superior A1 Adenosine Receptor Selectivity Compared to Theophylline and Enprofylline

Bamifylline demonstrates the highest selectivity for adenosine A1 receptors over A2 receptors among tested xanthine derivatives. In radio-receptor binding assays using rat brain tissue, bamifylline displayed high potency at A1 receptors (comparable to 8-phenyl-theophylline) but low potency at A2 receptors (comparable to enprofylline, a known weak adenosine antagonist). The calculated A2/A1 potency ratio identified bamifylline as the most selective A1 antagonist tested [1].

Adenosine receptor pharmacology Receptor binding assay CNS research

Enhanced In Vitro Inhibition of Anaphylactic Mediator Release vs. Theophylline

In an in vitro model of lung anaphylaxis using actively sensitized guinea-pig lungs, bamifylline dose-dependently reduced the immunological release of histamine, thromboxane B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A, measured as LTD4-like material). At the highest concentration tested (1 × 10⁻³ M), bamifylline was 2.7 times more potent than theophylline in reducing histamine release, 1.6 times more potent in inhibiting TXB2 production, and 1.5 times more potent in inhibiting SRS-A production [1].

Anti-inflammatory assay Histamine release TXB2 SRS-A Immunopharmacology

Higher In Vivo Bronchospasmolytic Potency in Guinea-Pig Models vs. Theophylline

In anesthetized guinea-pig models of bronchoconstriction induced by various agonists, bamifylline demonstrated superior potency to theophylline. Against platelet-activating factor (PAF)-induced bronchoconstriction, bamifylline exhibited an ED50 of 6.5 μmol/kg i.v., which was lower than the ED50 values for histamine (9.5 μmol/kg), acetylcholine (24.3 μmol/kg), and LTC4 (31.6 μmol/kg). In antigen-induced bronchoconstriction in ovalbumin-sensitized animals, bamifylline was more potent than theophylline, with an ED50 of 9.3 μmol/kg i.v. compared to 22.9 μmol/kg i.v. for theophylline—a 2.5-fold potency advantage [1].

Bronchospasm In vivo efficacy ED50 Asthma model PAF LTC4

Wider Therapeutic Index and Favorable Plasma Concentration Window Compared to Theophylline

Bamifylline exhibits a wide therapeutic index, characterized by a substantial separation between minimum active and maximum tolerated plasma concentrations. The minimum effective plasma concentration is 0.18 μg/mL, while the maximum tolerated concentration is 20 μg/mL—a factor of approximately 111-fold difference [1]. In contrast, theophylline is well-documented to have a narrow therapeutic index (typically 5-15 μg/mL therapeutic range, with toxicity frequently observed above 20 μg/mL), requiring routine therapeutic drug monitoring to avoid adverse effects [2]. Bamifylline's wider safety window is attributed in part to its high lipophilic character and pulmonary tissue tropism [3]. Additionally, bamifylline has been shown to lack cardiostimulant effects in vitro and in vivo, whereas theophylline and enprofylline induce positive chronotropic and inotropic effects [4].

Therapeutic index Safety margin Plasma concentration Toxicology Formulation development

Distinct Pharmacokinetic Profile: Rapid Absorption and Extended Terminal Half-Life vs. Theophylline

Bamifylline exhibits a pharmacokinetic profile that differs notably from theophylline. After a single oral 600 mg dose in healthy adults, bamifylline achieves peak plasma concentration (Cmax = 1385 ± 212 ng/mL) rapidly, with a Tmax of 0.75 ± 0.19 h [1]. In contrast, theophylline absorption from immediate-release formulations typically reaches Tmax in 1-2 hours with slower onset. Bamifylline's plasma half-life is reported as 1.5-2.0 hours for the parent compound, which is appreciably shorter than theophylline's 4-8 hour half-life [2]. However, bamifylline's terminal elimination half-life is approximately 17.5-20.5 hours due to distribution into a large apparent volume of distribution (~1000-1092 L) and the presence of active metabolites (including AC119) that contribute to sustained bronchodilator activity [3][4]. No significant drug accumulation occurs with twice-daily dosing over 7 days [5].

Pharmacokinetics Tmax Half-life Volume of distribution Metabolism

Clinical Efficacy in Elderly COPD Patients with Documented Spirometric Improvement

In a clinical study of 20 elderly patients with COPD (mean age 67.95 ± 1.23 years, baseline FEV1 < 65% of predicted), treatment with bamifylline over 6 months produced statistically significant improvements in all spirometric parameters. FEV1, vital capacity (VC), MEF25-75, and Tiffeneau Index all increased significantly (p < 0.01, ANOVA) beginning at the first month and sustained through 6 months [1]. Improvements in blood gas parameters (PCO2, PO2) and clinical symptoms (cough, dyspnea) were also observed. Notably, no side effects attributable to the xanthine derivative were reported during the study [1]. In a separate case report, a 25-year-old patient with severe bronchial asthma that was difficult to treat with oral theophylline showed clear improvement in clinical signs, symptoms, and lung function after switching to bamifylline [2].

COPD Clinical trial FEV1 Elderly population Spirometry

Recommended Applications of Bamifylline Hydrochloride Based on Differentiated Evidence


A1 Adenosine Receptor-Specific Pharmacological Research

Bamifylline hydrochloride is the preferred xanthine-based tool compound for studies requiring selective A1 adenosine receptor antagonism without confounding A2 receptor activity. Its superior A2/A1 selectivity ratio compared to theophylline and enprofylline [1] enables cleaner mechanistic studies in cardiovascular research, neuropharmacology, and respiratory physiology. Researchers investigating the role of adenosine A1 receptors in bronchial tone regulation, renal function, or central nervous system processes can use bamifylline to isolate A1-mediated effects with greater confidence than non-selective alternatives.

Preclinical Respiratory Disease Modeling Requiring Enhanced Potency and Reduced Toxicity

For in vivo models of asthma, COPD, and anaphylactic bronchoconstriction, bamifylline hydrochloride offers 2- to 2.7-fold greater potency than theophylline in inhibiting bronchospasm and mediator release [2][3]. Its wider therapeutic index (minimum active plasma concentration 0.18 μg/mL vs. maximum tolerated 20 μg/mL) and documented lack of cardiostimulant effects [4] make it particularly suitable for long-term administration protocols and for studies in animal models where theophylline's narrow safety margin would limit dosing flexibility or confound cardiovascular endpoints.

Reference Standard for Analytical Method Development and Quality Control

Bamifylline hydrochloride is supplied with comprehensive characterization data and can be used for analytical method development, method validation (AMV), and quality control applications in support of Abbreviated New Drug Applications (ANDA) or commercial production [5]. Its well-defined molecular structure (C20H28ClN5O3, MW 421.92) and established analytical profiles support its use as a reference standard for HPLC, LC-MS, and other chromatographic methods involving xanthine derivatives or related respiratory drug substances [6].

Formulation Development for Improved Xanthine-Based Therapies

Bamifylline's favorable pharmacokinetic properties—rapid oral absorption (Tmax = 0.75 h), large volume of distribution (~1000 L), extended terminal half-life (17.5-20.5 h), and active metabolites—provide a strong rationale for developing twice-daily sustained-release formulations [7]. Its documented efficacy in elderly COPD patients without reported adverse effects [8] further supports its use in developing safer alternatives to theophylline for populations vulnerable to xanthine toxicity. Researchers can leverage bamifylline's structure-activity relationships to design novel analogs with enhanced selectivity or improved tissue distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bamifylline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.